Studies suggest bergamottin possesses anti-cancer properties, potentially offering benefits in cancer prevention and treatment. Research has shown its effectiveness in inhibiting the growth and proliferation of various cancer cell lines, including skin, leukemia, lung, and myeloma []. The mechanism of action is believed to involve multiple pathways, including:
Bergamottin, also known as 5-geranoxypsoralen, is a naturally occurring furanocoumarin primarily found in the pulp and peel of citrus fruits, especially grapefruit and bergamot orange. It was first isolated in 1937 from bergamot oil by researchers Ernst Späth and Paul Kainrath at the University of Vienna. Chemically, bergamottin has the molecular formula and is characterized by a linear structure with a furan ring fused to a coumarin moiety, along with a side chain derived from geraniol .
The mechanism of action of bergamottin depends on the specific context. Here are two key areas of research:
Bergamottin exhibits several biological activities, most notably its role as an inhibitor of cytochrome P450 enzymes. This inhibition can lead to altered pharmacokinetics of various drugs, making it a significant compound in pharmacology. Additionally, bergamottin has been studied for its potential antiviral properties; it has shown efficacy against the Junin virus in vitro by interfering with viral entry into host cells . Furthermore, it possesses antioxidant properties and may have implications in cancer treatment as a natural anti-cancer agent .
The biosynthesis of bergamottin begins with the shikimate pathway, leading to the formation of demethylsuberosin through the alkylation of umbelliferone. This process involves several enzymatic steps:
Bergamottin's primary applications are in pharmacology due to its ability to inhibit drug metabolism via cytochrome P450 enzymes. This property is particularly useful for enhancing the bioavailability of certain medications that are otherwise rapidly metabolized. Additionally, its potential antiviral activity positions it as a candidate for further research in therapeutic applications against viral infections . In traditional medicine, it is recognized for its antioxidant properties.
Numerous studies have documented the interactions between bergamottin and various medications. The "grapefruit juice effect" is well-known; it describes how bergamottin can significantly alter the metabolism of drugs such as felodipine and midazolam by inhibiting CYP3A4 activity. This interaction can lead to increased drug concentrations and potential toxicity if not managed properly . Research has also indicated that bergamottin affects not only CYP3A4 but may also influence other enzymes like CYP1A1/2 in different species .
Bergamottin is part of a larger family of furanocoumarins that share similar structural characteristics but differ in their biological activities and potencies.
Compound Name | Structure Type | Key Activity | Source |
---|---|---|---|
Dihydroxybergamottin | Furanocoumarin | Inhibitor of CYP3A4 | Grapefruit |
Psoralen | Furanocoumarin | Photosensitizer | Various plants |
Angelicin | Angular furanocoumarin | Antimicrobial | Various plants |
Bergapten | Furanocoumarin | Antioxidant | Bergamot |
Uniqueness: Bergamottin is unique among these compounds due to its specific inhibitory action on CYP3A4 and its presence in grapefruit, which leads to significant drug interactions not observed with other furanocoumarins like psoralen or angelicin . Its dual role as both an inhibitor and potential therapeutic agent distinguishes it within this class of compounds.
The discovery of bergamottin traces back to pioneering research conducted in the early 20th century, marking a significant milestone in natural product chemistry. Ernst Späth and Paul Kainrath first isolated bergamottin from bergamot oil in 1937 at the University of Vienna, establishing the foundation for decades of subsequent research into this remarkable compound. The compound derives its name from the bergamot orange (Citrus bergamia), the plant source from which it was initially extracted and characterized. This early isolation work represented a crucial breakthrough in understanding the chemical composition of citrus essential oils and laid the groundwork for later discoveries regarding bergamottin's biological activities.
Following its initial discovery, bergamottin research expanded significantly throughout the latter half of the 20th century as analytical techniques became more sophisticated. Researchers began identifying bergamottin in various citrus species beyond bergamot orange, including grapefruits, pomelos, and other Rutaceae family members. The development of advanced chromatographic methods and mass spectrometry techniques enabled more precise quantification and structural elucidation of bergamottin and its related compounds. By the 1990s, scientists had established bergamottin's role in the infamous "grapefruit juice effect," fundamentally changing our understanding of food-drug interactions and highlighting the compound's clinical significance.
The historical progression of bergamottin research reflects broader advances in natural product chemistry and pharmacology. Early studies focused primarily on structural identification and occurrence patterns, while contemporary research emphasizes molecular mechanisms, therapeutic applications, and biosynthetic pathways. This evolution has transformed bergamottin from a simple citrus constituent into a compound of major pharmaceutical and toxicological interest, with implications spanning from cancer therapy to drug metabolism.
Bergamottin belongs to the furanocoumarin class of natural products, specifically categorized as a linear furanocoumarin derivative of psoralen. The structural classification places bergamottin within a sophisticated hierarchical framework that reflects both chemical architecture and biological function. At the molecular level, bergamottin (5-geranoxypsoralen) consists of a furan ring fused with a coumarin system, functionalized with a geraniol-derived side chain that distinguishes it from simpler furanocoumarins. This classification system provides crucial insights into the compound's biosynthetic origins and predictive capabilities regarding its biological activities.
The furanocoumarin family encompasses both linear and angular structural variants, with bergamottin representing the linear configuration where the furan ring exhibits a linear fusion pattern with the coumarin backbone. Linear furanocoumarins, including psoralen, bergapten, and bergamottin, demonstrate distinct biological properties compared to their angular counterparts such as angelicin. This structural distinction proves critical for understanding bergamottin's specific interactions with biological targets, particularly its selective inhibition of certain cytochrome P450 enzymes and its DNA intercalation properties.
Within the broader context of plant secondary metabolites, furanocoumarins function as defensive compounds, and bergamottin exemplifies this role through its potent biological activities. The taxonomic placement of bergamottin reflects evolutionary adaptations that enable plants to synthesize these complex molecules as protection against herbivores, pathogens, and environmental stressors. The sophisticated biosynthetic machinery required for bergamottin production indicates its fundamental importance in plant survival strategies and ecological interactions.
The chemical classification system also encompasses bergamottin's relationship to other bioactive furanocoumarins found in citrus species. Related compounds such as 6',7'-dihydroxybergamottin, aurapten, and imperatorin share structural similarities while exhibiting unique biological profiles. This structural diversity within the furanocoumarin family reflects the evolutionary pressure to develop increasingly sophisticated chemical defense systems, with bergamottin representing a particularly successful molecular architecture for achieving multiple biological functions.
Bergamottin demonstrates widespread distribution across multiple plant families, with particularly high concentrations observed in Rutaceae species, especially citrus fruits. The compound occurs naturally in both the pulp and peel of pomelos and grapefruits, with significantly higher concentrations typically found in the peel tissues. Recent comprehensive analyses of 61 citrus species have revealed substantial variation in bergamottin content across different cultivars, with some varieties containing over 1000 micrograms per gram dry weight in peel tissues. This distribution pattern reflects both genetic factors and environmental influences that affect secondary metabolite production in citrus plants.
The occurrence of bergamottin extends beyond citrus species to include other members of the Rutaceae family and related plant families. Apiaceae family members, including carrots, parsley, and various umbelliferous plants, also contain bergamottin, though typically at lower concentrations than citrus sources. The presence of bergamottin in phylogenetically diverse plant groups suggests either convergent evolution or ancient biosynthetic pathways that have been conserved across plant lineages. This broad distribution pattern indicates the fundamental importance of bergamottin in plant defense strategies across multiple ecosystems.
Quantitative analyses have revealed significant variability in bergamottin content based on multiple factors including plant variety, tissue type, developmental stage, and environmental conditions. Citrus peel generally contains larger diversity and higher concentrations of bergamottin compared to pulp tissues of the same fruits. Seasonal variations, harvest timing, storage conditions, and processing methods all influence final bergamottin concentrations in plant materials. These factors must be considered when evaluating bergamottin exposure from dietary sources or when utilizing plant materials for extraction purposes.
Bergamottin plays a crucial role in complex biochemical interactions between plants and animals, functioning primarily as a defensive compound that protects plants from herbivorous predators and pathogens. The compound's photosensitizing properties contribute significantly to its defensive capabilities, as bergamottin can cause severe phytophotodermatitis when combined with ultraviolet radiation exposure. This mechanism provides plants with an effective deterrent against herbivorous insects and mammals that might otherwise consume plant tissues containing high bergamottin concentrations. The evolutionary development of this defense system represents a sophisticated adaptation that enhances plant survival in environments with high herbivore pressure.
The interaction between bergamottin and mammalian enzyme systems demonstrates the compound's profound impact on animal physiology beyond simple toxicity mechanisms. Bergamottin's inhibition of cytochrome P450 enzymes, particularly CYP3A4, affects the metabolism of numerous endogenous compounds and xenobiotics in animals. This interaction can significantly alter the pharmacokinetics of various substances, potentially leading to either enhanced bioavailability or prolonged elimination depending on the specific metabolic pathways involved. The clinical significance of these interactions has been extensively documented in human studies, particularly regarding grapefruit juice consumption and pharmaceutical drug metabolism.
The coevolutionary relationship between bergamottin-producing plants and their animal interactions extends beyond simple predator-prey dynamics to encompass complex ecological relationships. Some herbivorous insects have developed tolerance mechanisms that allow them to consume bergamottin-containing plants without experiencing significant toxicity, indicating ongoing evolutionary pressure and adaptation. These specialized herbivores often sequester furanocoumarins for their own defensive purposes, creating multi-trophic level effects that influence entire ecological communities. The presence of bergamottin in plant tissues thus contributes to shaping ecological networks and biodiversity patterns in natural ecosystems.
Research has also revealed bergamottin's potential role in plant-fungal interactions, where the compound may serve as an antifungal agent protecting plants from pathogenic infections. The broad-spectrum antimicrobial properties of furanocoumarins, including bergamottin, suggest these compounds function as part of plant immune systems that respond to various biological threats. This multifaceted defensive role highlights the evolutionary importance of bergamottin in plant survival strategies and its continued significance in modern agricultural and ecological contexts. Understanding these complex interactions provides valuable insights for developing sustainable agricultural practices and predicting ecological responses to environmental changes.
Bergamottin is a naturally occurring furanocoumarin with the molecular formula C21H22O4 and a molecular weight of 338.403 grams per mole [1] [3]. The compound belongs to the chemical classification of terpene lactones and is specifically categorized as a linear furanocoumarin [4] [5]. The molecular structure consists of a tricyclic core system comprising fused furan, benzene, and pyranone rings, with a characteristic geranyl ether side chain attached at the 5-position [1] [2].
The structural framework of bergamottin features a planar aromatic system that forms the core furanocoumarin backbone, with the geranyl side chain extending from this central structure [26]. X-ray crystallographic analysis has revealed that the molecule adopts a conformation where the tricyclic core and the geranyl tail are positioned at approximately 38 degrees to each other [26]. This geometric arrangement is significant for the compound's biological interactions and physical properties.
The exact mass of bergamottin is 338.15180918 grams per mole, with a monoisotopic mass of 338.151809 grams per mole [4] [5]. The compound contains 21 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms arranged in a specific three-dimensional configuration that determines its chemical and biological behavior [1] [3].
Property | Value |
---|---|
Molecular Formula | C21H22O4 |
Molecular Weight | 338.403 g/mol |
Exact Mass | 338.15180918 g/mol |
Monoisotopic Mass | 338.151809 g/mol |
Chemical Classification | Terpene lactone, Linear furanocoumarin |
The International Union of Pure and Applied Chemistry systematic name for bergamottin is 4-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-7H-furo[3,2-g]chromen-7-one [1] [3] [4]. This nomenclature reflects the compound's structural organization, indicating the presence of a furo[3,2-g]chromen-7-one core with a substituted octadienyl ether group at the 4-position [1] [3].
The compound is registered under the Chemical Abstracts Service registry number 7380-40-7 [1] [4] [6]. Bergamottin is known by several alternative designations in the scientific literature, including bergaptin, bergamotine, 5-geranoxypsoralen, bergamotin, 5-geranyloxypsoralen, and bergomottin [1] [4] [5]. These alternative names reflect historical naming conventions and different approaches to describing the compound's structural features.
Additional chemical identifiers include the International Chemical Identifier key DBMJZOMNXBSRED-OQLLNIDSSA-N and various database-specific identifiers such as ChEBI identifier CHEBI:70476 and ChEMBL identifier CHEMBL1078442 [1] [4]. The European Community number for bergamottin is listed as 639-137-1 [1].
The systematic nomenclature emphasizes the E-configuration of the double bond in the geranyl side chain, which is crucial for the compound's biological activity and structural integrity [3] [4]. This stereochemical specification distinguishes bergamottin from potential geometric isomers that might exhibit different properties.
Bergamottin exhibits limited aqueous solubility, with calculated values indicating a solubility of 1.04 × 10⁻² grams per liter according to ALOGPS predictions [5]. The compound demonstrates a LogS value of -4.51, indicating poor water solubility characteristics typical of lipophilic furanocoumarins [5]. This low aqueous solubility is attributed to the compound's predominantly hydrophobic character, particularly the extended geranyl side chain and the aromatic core structure.
The lipophilicity of bergamottin is reflected in its calculated LogP values, which range from 5.30 to 5.61 depending on the computational method employed [4] [5]. These high LogP values indicate strong partitioning into organic phases and limited distribution in aqueous environments [4] [5]. The compound's lipophilic nature is further supported by its topological polar surface area of 48.67 to 48.70 Ų [4] [5].
Experimental solubility studies have demonstrated that bergamottin is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide [10]. In ethanol, the solubility is approximately 10 milligrams per milliliter, while in dimethyl sulfoxide and dimethyl formamide, solubility increases to approximately 30 milligrams per milliliter [10]. These solubility characteristics are important for analytical procedures and potential formulation considerations.
The compound exhibits four hydrogen bond acceptor sites and zero hydrogen bond donor sites, contributing to its specific intermolecular interaction profile [4] [5]. The presence of six rotatable bonds in the structure provides conformational flexibility, particularly in the geranyl side chain region [4] [5].
Bergamottin exhibits a melting point range of 55 to 56 degrees Celsius (328 to 329 Kelvin), indicating moderate thermal stability under standard conditions [2] [6]. This relatively low melting point is characteristic of organic compounds with flexible side chains and reflects the molecular packing efficiency in the crystalline state [2] [6].
Thermal stability studies have revealed that bergamottin is susceptible to heat-induced degradation under certain conditions [8]. Research has demonstrated that the concentration of bergamottin decreases in a time- and temperature-dependent manner when subjected to elevated temperatures [8]. Specifically, incubation at 95 degrees Celsius for 60 minutes results in an 82.5 percent reduction in bergamottin concentration [8].
The thermal degradation behavior of bergamottin has practical implications for food processing and storage conditions [8]. Heat treatment studies indicate that the compound's stability is significantly affected by prolonged exposure to high temperatures, with decomposition products potentially forming under these conditions [8]. This thermal sensitivity must be considered in analytical procedures and storage protocols.
The crystalline form of bergamottin appears as a white powder with specific crystallographic properties that influence its thermal behavior [6]. The molecular packing in the crystal lattice involves intermolecular interactions that stabilize the solid-state structure but may be disrupted at elevated temperatures [26].
Ultraviolet-visible spectroscopy of bergamottin reveals characteristic absorption maxima at 250 and 308 nanometers [10] [16]. These absorption bands are typical of furanocoumarin chromophores and reflect the electronic transitions within the conjugated aromatic system [10] [16]. The absorption at 308 nanometers is particularly useful for analytical quantification and identification purposes [7].
Infrared spectroscopy analysis demonstrates characteristic absorption bands that confirm the structural features of bergamottin [16]. The infrared spectrum exhibits absorption at 1725 reciprocal centimeters, corresponding to the conjugated lactone carbonyl group [16]. Additional characteristic bands appear at 1120 reciprocal centimeters for ether linkages and 1070 reciprocal centimeters for benzofuran structural elements [16].
Nuclear magnetic resonance spectroscopy provides detailed structural information about bergamottin [16] [19]. Proton nuclear magnetic resonance spectra recorded in deuterated chloroform reveal characteristic signals for both aromatic and aliphatic protons [16]. The aromatic region displays signals typical of the furanocoumarin core, while the aliphatic region shows complex multipicity patterns corresponding to the geranyl side chain [16].
Mass spectrometry analysis of bergamottin shows a molecular ion peak at mass-to-charge ratio 338, consistent with the molecular formula [19]. The fragmentation pattern includes a prominent base peak at mass-to-charge ratio 202, corresponding to the loss of the geranyl substituent [19]. This fragmentation behavior is characteristic of geranyl-substituted furanocoumarins and provides structural confirmation.
X-ray crystallographic analysis has provided detailed three-dimensional structural information about bergamottin [26]. The compound crystallizes in the monoclinic crystal system with space group P21/n [26]. Unit cell dimensions include a = 4.3910(6) Ångströms, b = 25.704(4) Ångströms, and c = 15.204(3) Ångströms, with a unit cell volume of 1714.7(4) cubic Ångströms [26].
Spectroscopic Technique | Key Parameters |
---|---|
Ultraviolet-Visible | λmax: 250, 308 nm |
Infrared | 1725 cm⁻¹ (lactone), 1120 cm⁻¹ (ether), 1070 cm⁻¹ (benzofuran) |
Mass Spectrometry | Molecular ion: m/z 338, Base peak: m/z 202 |
X-ray Crystallography | Monoclinic, P21/n, Volume: 1714.7(4) Ų |
Bergamottin belongs to the linear furanocoumarin family and shares structural similarities with psoralen, the parent compound of this class [11] [13]. Both bergamottin and psoralen feature the characteristic linear fusion pattern where the furan ring is attached to the coumarin system in a 7,8-position, creating the furo[3,2-g]chromen-7-one core structure [11] [13]. However, bergamottin differs significantly from psoralen through the presence of a geranyl ether substituent at the 5-position [11].
Psoralen, with molecular formula C11H6O3 and molecular weight 186.16 grams per mole, represents the unsubstituted linear furanocoumarin framework [21] [22]. The compound exhibits a melting point of 161 to 162 degrees Celsius and ultraviolet absorption maxima at 246, 300, and 330 nanometers [21] [22]. In contrast, bergamottin's molecular formula C21H22O4 and molecular weight 338.403 grams per mole reflect the additional geranyl substituent that significantly alters its physicochemical properties [1] [2].
Angelicin represents the angular furanocoumarin structural type, where the furan ring fusion occurs in a different orientation compared to linear furanocoumarins [22] [25]. With the same molecular formula as psoralen (C11H6O3) but a different ring fusion pattern, angelicin crystallizes with a melting point of 138 to 139 degrees Celsius [22]. The angular fusion creates a furo[2,3-h]chromen-2-one core structure that distinguishes it from the linear arrangement found in bergamottin and psoralen [22] [25].
The structural differences between these compounds result in distinct biological activities and pharmacological profiles [20] [25]. Linear furanocoumarins like bergamottin and psoralen typically exhibit different binding characteristics and metabolic pathways compared to angular furanocoumarins such as angelicin [20] [25]. These structural variations influence their interactions with biological targets and their overall pharmacokinetic behavior.
Compound | Molecular Formula | Molecular Weight | Ring Fusion | Melting Point | Classification |
---|---|---|---|---|---|
Bergamottin | C21H22O4 | 338.403 g/mol | Linear | 55-56°C | Linear furanocoumarin |
Psoralen | C11H6O3 | 186.16 g/mol | Linear | 161-162°C | Linear furanocoumarin |
Angelicin | C11H6O3 | 186.16 g/mol | Angular | 138-139°C | Angular furanocoumarin |
Several structurally related compounds represent variations of the bergamottin framework through different chemical modifications [24] [29]. 6',7'-Dihydroxybergamottin represents a major oxidative derivative with molecular formula C21H22O6 and molecular weight 370.4 grams per mole [24] [29]. This compound features hydroxyl groups on the geranyl side chain, resulting in increased polarity and enhanced biological activity compared to the parent bergamottin [24] [29].
6',7'-Epoxybergamottin constitutes another important derivative with molecular formula C21H22O5 and molecular weight 354.4 grams per mole [24] [29]. The epoxide functionality on the geranyl chain creates a reactive electrophilic center that can participate in covalent binding interactions [31]. This structural modification significantly alters the compound's reactivity profile and biological behavior [31].
Dimeric bergamottin derivatives, including paradisin A and paradisin B, represent complex structural variations with molecular formula C42H44O8 and molecular weight 676.8 grams per mole [29]. These compounds arise through coupling reactions between bergamottin units and exhibit enhanced molecular interactions due to their increased size and multiple functional groups [29].
Simpler structural analogs include bergaptol and bergapten, which maintain the basic furanocoumarin core but lack the geranyl substitution [29]. Bergaptol (C11H6O4, 202.2 grams per mole) features hydroxyl substitution, while bergapten (C12H8O4, 216.2 grams per mole) contains a methoxyl group at the 5-position [29]. These compounds provide insights into structure-activity relationships within the furanocoumarin family.
The structural variations among bergamottin derivatives demonstrate the chemical diversity possible within this compound class [29] [30]. Oxidation reactions can introduce various functional groups onto the geranyl side chain, while substitution patterns on the furanocoumarin core create additional structural diversity [30]. These modifications influence physicochemical properties, biological activities, and pharmacological profiles of the resulting compounds [29] [30].
Derivative | Molecular Formula | Molecular Weight | Structural Modification |
---|---|---|---|
Bergamottin | C21H22O4 | 338.4 g/mol | Parent compound |
6',7'-Dihydroxybergamottin | C21H22O6 | 370.4 g/mol | Dihydroxylated side chain |
6',7'-Epoxybergamottin | C21H22O5 | 354.4 g/mol | Epoxidized side chain |
Paradisin A | C42H44O8 | 676.8 g/mol | Dimeric form |
Bergaptol | C11H6O4 | 202.2 g/mol | Hydroxylated core |
Bergapten | C12H8O4 | 216.2 g/mol | Methoxylated core |
Irritant